N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a complex organic compound featuring multiple functional groups, including fluorinated aromatic rings, a pyridine moiety, an oxadiazole ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Similar compounds have been found to inhibit key enzymes in various biochemical pathways, leading to downstream effects such as the inhibition of cell growth or the induction of apoptosis .
Result of Action
Similar compounds have been found to induce cell death in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a suitable nucleophile.
Sulfonamide Formation: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.
Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the sulfonamide-thiophene intermediate under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, potentially leading to amine derivatives.
Substitution: The aromatic rings, especially the fluorinated phenyl and pyridine rings, can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are typical for nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties due to the presence of multiple heteroatoms and fluorinated groups
Biology and Medicine
In biological and medicinal research, N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of more complex pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzene-sulfonamide
- N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]furan-3-sulfonamide
Uniqueness
Compared to similar compounds, N-(3,4-difluorophenyl)-N-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide stands out due to the presence of the thiophene ring, which can confer unique electronic properties and enhance its reactivity. The combination of fluorinated phenyl and pyridine rings also contributes to its distinct chemical behavior and potential biological activity.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-methyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O3S2/c1-24(12-4-5-13(19)14(20)9-12)29(25,26)15-6-8-28-16(15)18-22-17(23-27-18)11-3-2-7-21-10-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFWNEHFXKWEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)F)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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